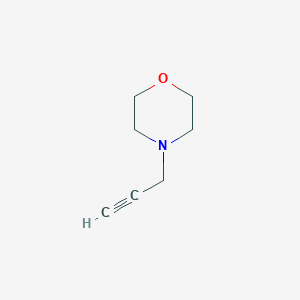
4-(Prop-2-yn-1-yl)morpholine
Cat. No. B1362679
Key on ui cas rn:
5799-76-8
M. Wt: 125.17 g/mol
InChI Key: OKDZHAQIKCVKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07132533B2
Procedure details


Preparation of example 246 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 4-prop-2-ynyl-morpholine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 4-Prop-2-ynyl-morpholine was prepared by refluxing 3-bromo-propyne, morpholine and K2CO3 in tetrahydrofuran for 1 hour. The title compound (34 mg, 0.073 mmol) was obtained as a yellow powder in 18% overall yield.
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CO[C:3]([C:5]1[NH:6][C:7]2[CH:8]=[C:9]([NH:19][C:20]([O:22]C(C)(C)C)=O)[CH:10]=[C:11]3[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=1[C:12]=23)=O.[CH2:27]([N:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1)[C:28]#[CH:29].Br[CH2:37][C:38]#[CH:39].N1[CH2:45][CH2:44]OCC1.C([O-])([O-])=O.[K+].[K+].O1[CH2:56][CH2:55][CH2:54][CH2:53]1>>[CH2:27]([N:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1)[C:28]#[CH:29].[N:30]1([CH2:27][C:28]#[C:3][C:5]2[NH:6][C:7]3[CH:8]=[C:9]([NH:19][C:20]([C@@H:38]4[CH2:39][C@H:37]4[C:45]4[CH:44]=[CH:56][CH:55]=[CH:54][CH:53]=4)=[O:22])[CH:10]=[C:11]4[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=2[C:12]=34)[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
Intermediate 147(d)
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#C)N1CCOCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)CC#CC=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)[C@H]3[C@@H](C3)C3=CC=CC=C3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.073 mmol | |
| AMOUNT: MASS | 34 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
